2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide
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Description
2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C19H16F3N3OS and its molecular weight is 391.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
The compound interacts with its targets by inhibiting the activity of both RIPK1 and RIPK3 . This inhibition blocks the formation of the necrosome, a complex that is essential for the initiation of necroptosis . Specifically, the compound prevents the phosphorylation of RIPK3 in necroptotic cells .
Biochemical Pathways
The inhibition of RIPK1 and RIPK3 disrupts the necroptosis pathway . This disruption prevents the downstream effects of necroptosis, including inflammation and cell death .
Pharmacokinetics
The compound exhibits favorable and drug-like pharmacokinetic properties . It has an oral bioavailability of 25.2% in rats
Result of Action
By inhibiting necroptosis, the compound can protect against conditions where this form of cell death is detrimental . For example, in a tumor necrosis factor-induced systemic inflammatory response syndrome model, the compound significantly protected mice from hypothermia and death at a dose of 5 mg/kg .
Properties
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c1-11-2-4-12(5-3-11)16-8-15(19(20,21)22)14(9-23)18(25-16)27-10-17(26)24-13-6-7-13/h2-5,8,13H,6-7,10H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFDRDXHXBSFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.